6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid
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Overview
Description
6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and hex-5-enoic acid.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hex-5-enoic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-1-phenyl-2(1H)-pyridinone: A compound with similar structural features but different biological activities.
Indole Derivatives: Compounds containing an indole nucleus that exhibit diverse biological activities.
Uniqueness
6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its ethoxyphenyl group and hexenoic acid backbone make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17) |
InChI Key |
WVIFKBMCEYSBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Origin of Product |
United States |
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